![molecular formula C12H9NO2S B1385735 6-(Phenylthio)nicotinic acid CAS No. 51362-48-2](/img/structure/B1385735.png)
6-(Phenylthio)nicotinic acid
Overview
Description
6-(Phenylthio)nicotinic acid is a chemical compound with the CAS Number: 51362-48-2 . It has a molecular weight of 231.27 and its IUPAC name is 6-(phenylsulfanyl)nicotinic acid .
Molecular Structure Analysis
The molecular structure of 6-(Phenylthio)nicotinic acid is represented by the linear formula C12H9NO2S . The InChI code for this compound is 1S/C12H9NO2S/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15) .Mechanism of Action
Target of Action
The primary target of 6-(Phenylthio)nicotinic acid, similar to nicotine, is likely the nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are found in various regions of the brain and play a crucial role in neuronal activities .
Mode of Action
6-(Phenylthio)nicotinic acid, like nicotine, acts as an agonist at nAChRs . It binds to these receptors on dopaminergic neurons in the cortico-limbic pathways . This interaction stimulates neurons and ultimately blocks synaptic transmission .
Biochemical Pathways
The biochemical pathways affected by 6-(Phenylthio)nicotinic acid are likely similar to those of nicotine. Nicotine and its derivatives are derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD) , an important co-factor for oxidation–reduction reactions . Three pathways of nicotine degradation, namely the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway), have been identified in bacteria .
Pharmacokinetics
Nicotine is known to cross the blood-brain barrier and interact with both nAChRs and non-nAChRs in the nervous system . The body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure .
Result of Action
The molecular and cellular effects of 6-(Phenylthio)nicotinic acid are likely to be similar to those of nicotine. Nicotine, through its interaction with nAChRs, exerts a stimulant effect at the locus ceruleus and a reward effect in the limbic system . It dramatically stimulates neurons and ultimately blocks synaptic transmission .
Action Environment
The action, efficacy, and stability of 6-(Phenylthio)nicotinic acid can be influenced by various environmental factors. For instance, the metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology .
Safety and Hazards
properties
IUPAC Name |
6-phenylsulfanylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPMGXDXFMRPJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Phenylthio)nicotinic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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